molecular formula C21H24FNO3 B2912996 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1226430-93-8

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2912996
CAS No.: 1226430-93-8
M. Wt: 357.425
InChI Key: ASTDQFATIRLXLF-UHFFFAOYSA-N
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Description

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyloxy methyl group and a fluorophenoxy ethanone moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group is introduced via a nucleophilic substitution reaction, where a benzyloxy methyl halide reacts with the piperidine ring.

    Attachment of the Fluorophenoxy Ethanone Moiety: The final step involves the reaction of the intermediate compound with a fluorophenoxy ethanone derivative under suitable conditions, such as the presence of a base or a catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.

    Substitution: The benzyloxy methyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Scientific Research Applications

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone can be compared with similar compounds, such as:

    1-(4-(Methoxymethyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone: This compound differs by having a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.

    1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-chlorophenoxy)ethanone: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s chemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3/c22-19-8-4-5-9-20(19)26-16-21(24)23-12-10-18(11-13-23)15-25-14-17-6-2-1-3-7-17/h1-9,18H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTDQFATIRLXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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